7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
This compound is a quinazolinone derivative featuring a 4-methylphenyl group at position 7 and a 4,6,7-trimethylquinazolin-2-ylamino substituent at position 2. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C26H25N5O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H25N5O/c1-14-5-7-18(8-6-14)19-11-23-21(24(32)12-19)13-27-25(29-23)31-26-28-17(4)20-9-15(2)16(3)10-22(20)30-26/h5-10,13,19H,11-12H2,1-4H3,(H,27,28,29,30,31) |
InChI Key |
CGILGDFOAFWMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC(=C5C=C(C(=CC5=N4)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and physicochemical properties of the target compound with similar quinazolinone derivatives:
Key Observations:
Steric Effects : The target compound’s 4,6,7-trimethylquinazolinyl group introduces greater steric hindrance than dimethyl or unmethylated analogs (e.g., ), which may enhance selectivity for kinases with larger hydrophobic pockets .
Electron-Donating vs. Methoxy groups () improve solubility but may reduce target engagement due to weaker van der Waals interactions .
Amino vs. Substituted Amino Groups: The 2-amino derivative () lacks the trimethylquinazoline substituent, resulting in weaker binding to ATP-binding pockets in kinases . Bulky substituents like morpholinoethylamino () or furylmethylamino () alter pharmacokinetics but may introduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
